molecular formula C14H19N3O B14799491 N-Cyclopropyl-3-(piperazin-1-yl)benzamide

N-Cyclopropyl-3-(piperazin-1-yl)benzamide

Cat. No.: B14799491
M. Wt: 245.32 g/mol
InChI Key: WXHJUXQUESSFOW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(piperazin-1-yl)benzamide is a compound that belongs to the class of benzamides It features a cyclopropyl group attached to the nitrogen atom of a piperazine ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(piperazin-1-yl)benzamide typically involves the reaction of 3-(piperazin-1-yl)benzoic acid with cyclopropylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-3-(piperazin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting pathways related to dopamine and serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-3-(piperazin-1-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-cyclopropyl-3-piperazin-1-ylbenzamide

InChI

InChI=1S/C14H19N3O/c18-14(16-12-4-5-12)11-2-1-3-13(10-11)17-8-6-15-7-9-17/h1-3,10,12,15H,4-9H2,(H,16,18)

InChI Key

WXHJUXQUESSFOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N3CCNCC3

Origin of Product

United States

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